molecular formula C33H60OSi B033232 Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane CAS No. 57711-50-9

Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane

Cat. No.: B033232
CAS No.: 57711-50-9
M. Wt: 500.9 g/mol
InChI Key: CXIGRSVIJKSIQL-WTMXSKCQSA-N
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Description

This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core, a hallmark of steroids, with a tert-butyl-dimethylsilyl (TBS) ether group at the 3-hydroxy position. The stereochemistry is defined by the (8S,9S,10R,13R,14S,17R) configuration, and the side chain at C17 contains a branched (2R)-6-methylheptan-2-yl group. The TBS group enhances steric protection of the hydroxyl group, improving stability against oxidation and hydrolysis compared to unprotected alcohols .

For example, compound 13 in was synthesized via TBS protection of a lithocholic acid derivative, yielding 100% under optimized conditions .

Properties

IUPAC Name

tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h14,23-24,26-30H,11-13,15-22H2,1-10H3/t24-,26?,27+,28-,29+,30+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIGRSVIJKSIQL-WTMXSKCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane (commonly referred to as the compound) is a complex organic molecule with significant biological activity. This article explores its pharmacological properties through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C56H94O2C_{56}H_{94}O_2 and features a unique cyclopenta[a]phenanthrene framework. The presence of tert-butyl and dimethylsilane groups contributes to its lipophilicity and potential bioactivity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance:

  • DPPH Radical Scavenging : Studies have shown that related compounds can effectively scavenge DPPH radicals with IC50 values ranging from 100 to 300 µg/mL .
  • ABTS Radical Scavenging : Similar compounds have demonstrated effective ABTS radical scavenging abilities with IC50 values indicating moderate activity compared to standard antioxidants like Trolox .

2. Antiproliferative Effects

The compound's antiproliferative activity has been assessed against various cancer cell lines:

  • Cell Lines Tested : Common carcinoma cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) have shown sensitivity to treatment with related compounds.
  • IC50 Values : The most active fractions derived from similar compounds displayed IC50 values ranging from 0.82 to 231.18 µg/mL against these cell lines .

3. Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated:

  • Pathogens Targeted : Tests against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa revealed significant antibacterial activity.
  • Effectiveness : The fractions derived from the compound exhibited varying degrees of inhibition against these pathogens .

Case Study: Antioxidant and Antiproliferative Properties

A study published in 2021 evaluated the antioxidant potential and antiproliferative effects of extracts containing similar compounds:

  • Methodology : The study utilized both DPPH and ABTS assays for antioxidant evaluation and MTT assays for cytotoxicity against cancer cells.
  • Results Summary :
    • The highest antioxidant potential was observed in specific fractions with IC50 values of 767.09 µg/mL for DPPH.
    • Antiproliferative effects were pronounced across all tested carcinoma cell lines with significant cytotoxicity noted .
CompoundActivity TypeIC50 Value (µg/mL)Reference
Compound ADPPH Scavenging198.70 ± 28.77
Compound BABTS Scavenging254.49 ± 49.17
Compound CMCF-7 Cell Inhibition0.82 ± 0.14
Compound DS. aureus InhibitionNot specified

Comparison with Similar Compounds

Key Properties :

  • Physical State : Likely a white solid (common for silylated steroids; see compound 4q in and ).
  • Stability : The TBS group confers resistance to acidic and basic conditions, unlike carbonate or carbamate derivatives .
Structural Analogs and Derivatives

The compound belongs to a class of steroidal silyl ethers , which are compared below with carbamates, carbonates, and esters (Table 1).

Compound Name Substituent at C3 C17 Side Chain Key Properties Reference
Tert-butyl-dimethylsilyl ether (Target) TBS ether (2R)-6-methylheptan-2-yl High thermal stability (mp >150°C inferred); resistant to hydrolysis
Tert-butyl carbamate (4q) Carbamate + carbonate linker (2R)-6-methylheptan-2-yl mp 79–80°C; IR peaks at 1750 cm⁻¹ (carbonate C=O) and 1690 cm⁻¹ (carbamate)
(10R,13R,17R)-3-Amino lithocholic acid derivative (5ag) Free amine (R)-5-hydroxypentan-2-yl mp 151–153°C; bioactive (antimicrobial potential inferred)
(8S,9S,10R,13R,14S,17R)-5,6-Dihydroperoxy derivative Dihydroperoxide + TBS ether (2R)-6-methylheptan-2-yl Environmental reactivity (oxidizing agent); used in disease models
(3R,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl) acetate Acetate Pyridin-3-yl mp >250°C; potential pharmaceutical applications
Functional Group Impact on Reactivity and Bioactivity
  • TBS Ethers: Provide enhanced lipophilicity, aiding membrane permeability.
  • Carbamates/Carbonates : Compound 4q () exhibited moderate antimicrobial activity, likely due to the carbamate’s hydrogen-bonding capacity .
  • Free Alcohols/Amines : Derivatives like 5ag () are more reactive but less stable, limiting their utility in vivo without protection .

Preparation Methods

Classical Silyl Chloride-Imidazole Protocol

The Corey method remains the gold standard for introducing TBDMS groups. A representative procedure involves:

  • Dissolving the steroidal alcohol (e.g., 3β-hydroxycholestane derivative) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Adding tert-butyldimethylsilyl chloride (TBDMSCl, 1.2–2.0 equiv) and imidazole (3–5 equiv).

  • Stirring at 25–40°C for 4–24 hours under inert atmosphere.

Example :
In a synthesis of 3-TBDMS-26-hydroxycholesterol, 750 mg of the alcohol reacted with 3 equiv TBDMSCl and 6 equiv imidazole in tetrahydrofuran (THF) at 30°C for 4 hours, yielding 840 mg (92%) of the protected product after column chromatography.

Key Factors :

  • Solvent choice : DMF accelerates reactions but complicates purification; DCM allows easier workup.

  • Temperature : Elevated temperatures (30–40°C) reduce reaction times for hindered alcohols.

Solvent- and Catalyst-Free Mechanochemical Approach

A greener alternative employs grinding the steroidal alcohol with TBDMSCl in the absence of solvent:

  • Mixing the alcohol and TBDMSCl (1:1.1 molar ratio) in a mortar.

  • Grinding vigorously for 5–10 minutes at room temperature.

  • Quenching with aqueous ammonium chloride and extracting with ethyl acetate.

Advantages :

  • Yield : Up to 96% for primary/secondary alcohols.

  • Scalability : Eliminates solvent volume constraints for industrial applications.

Synthesis from Cholestane Derivatives

Starting Material Selection

The (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]dodecahydro-1H-cyclopenta[a]phenanthren-3-ol core can be derived from:

  • Cholesterol : Functionalized via oxidation, reduction, or alkylation to install the 6-methylheptan-2-yl side chain.

  • Synthetic intermediates : Custom-built via McMurry coupling or Mallory photocyclization to assemble the phenanthrene ring.

Stepwise Protection and Functionalization

A documented route to analogous TBDMS-protected sterols involves:

StepReactionConditionsYieldReference
13-OH ProtectionTBDMSCl, imidazole, THF, 30°C, 4h92%
2Side-Chain InstallationGrignard addition to a 17-keto intermediate65–78%
3Epimerization ControlL-proline catalysis in DMSO, 50°C89%

Critical Considerations :

  • Stereoselectivity : Use of chiral auxiliaries (e.g., Oppolzer’s sultam) ensures correct configuration at C8, C9, and C17.

  • Byproduct Management : Siloxane byproducts are removed via silica gel chromatography or distillation.

Industrial-Scale Production Insights

The patent CN105330683A outlines scalable TBDMSCl synthesis via rearrangement of tert-butyldimethylchlorosilane and dimethyl dichlorosilane under Lewis acid catalysis (ZnCl₂, 40°C), followed by distillation in a 9m column to achieve >99.9% purity. Adapting this to the target compound requires:

  • Continuous-flow reactors : To handle exothermic silylation steps safely.

  • In-line analytics : NMR or IR monitoring for real-time quality control.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Hexanes/ethyl acetate (10:1 to 5:1) elutes siloxanes first, followed by the product.

  • HPLC : Chiral columns (e.g., Chiralpak IA) resolve diastereomers arising from incomplete stereocontrol.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 0.08 ppm (Si(CH₃)₂), δ 0.89 ppm (C18-CH₃), and δ 3.52 ppm (m, 3α-H).

  • HRMS : Calculated for C₃₃H₅₈O₂Si ([M+H]⁺): 523.4021; observed: 523.4018.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated silylation using TBDMSCl and Ir(ppy)₃ (2 mol%) in acetonitrile achieves 85% yield in 2 hours, minimizing thermal degradation.

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic 3-alcohols prior to silylation improves enantiomeric excess (98% ee) .

Q & A

Q. How can the synthetic yield of this compound be optimized in multi-step reactions?

Methodological Answer:

  • Step 1 : Use high-purity starting materials, such as steroidal intermediates with defined stereochemistry (e.g., (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl] derivatives) to minimize side reactions .
  • Step 2 : Employ controlled reaction conditions (e.g., 18-hour stirring at 25°C under inert atmosphere) to ensure complete silylation of the hydroxyl group .
  • Step 3 : Purify the product via flash column chromatography using gradients of cyclohexane/chloroform/ethyl acetate to resolve steric hindrance from the tert-butyl-dimethylsilyl group .
  • Validation : Monitor reaction progress via TLC (Rf = 0.2 in hexane/ethyl acetate 9:1) and confirm purity via HRMS (e.g., [M+Na]+ ion detection) .

Q. What spectroscopic techniques are most reliable for confirming its stereochemical configuration?

Methodological Answer:

  • 1H/13C NMR : Analyze coupling constants (e.g., J = 8–12 Hz for axial protons in the cyclopenta-phenanthrene core) and chemical shifts (δ 0.1–0.3 ppm for Si(CH3)2 groups) .
  • X-ray Crystallography : Resolve ambiguous configurations (e.g., 8S,9S,10R) using single-crystal diffraction data, cross-referenced with NIST structural databases .
  • Optical Rotation : Measure [α]D25 values to verify enantiomeric consistency with reported standards (e.g., +15° to +20° in chloroform) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in predicted vs. observed reactivity of the silyl ether group?

Methodological Answer:

  • DFT Calculations : Simulate steric and electronic effects of the tert-butyl-dimethylsilyl group on reaction pathways using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic stability, comparing results with experimental HPLC-MS data .
  • Contradiction Analysis : If experimental hydrolysis rates deviate from predictions, re-evaluate solvent effects (e.g., acetonitrile vs. THF) using COSMO-RS solvation models .

Q. What strategies mitigate instability of the compound under oxidative or hydrolytic conditions?

Methodological Answer:

  • Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, UV detection at 254 nm) .
  • Formulation : Embed the compound in lipid-based nanoparticles (e.g., 100 nm liposomes) to shield the silyl ether from aqueous hydrolysis .
  • Additives : Include antioxidants (e.g., 0.1% BHT) in storage solutions to prevent radical-mediated degradation .

Q. How can AI-driven tools enhance experimental design for derivatives of this compound?

Methodological Answer:

  • Retrosynthetic Planning : Use platforms like Synthia or IBM RXN to propose routes for modifying the 17-[(2R)-6-methylheptan-2-yl] side chain .
  • Reaction Optimization : Apply Bayesian optimization algorithms to screen catalysts (e.g., Pd/C vs. Grubbs) for selective functionalization .
  • Data Integration : Train machine learning models on PubChem and NIST data to predict melting points (±2°C accuracy) and solubility .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s LogP values be reconciled?

Methodological Answer:

  • Source Evaluation : Prioritize data from NIST or peer-reviewed studies over commercial databases .
  • Experimental Replication : Measure LogP via shake-flask method (octanol/water) at pH 7.4 and 25°C, comparing results with HPLC-derived values .
  • Contextual Factors : Account for batch-specific impurities (e.g., residual solvents) that may skew chromatographic measurements .

Tables for Key Data

Property Method Reported Value Reference
Melting PointDifferential Scanning Calorimetry43–46.5°C
Molecular WeightHRMS (ESI+)779.2598 ([M+Na]+)
Hydrolysis Half-life (pH 7)HPLC-UV (25°C)72 hours
LogP (Predicted)COSMOtherm8.2 ± 0.3

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